BuChE-IN-5
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Overview
Description
BuChE-IN-5, also known as compound 25b, is a potent inhibitor of butyrylcholinesterase. It has an IC50 value of 1.94 micromolar and is known for its ability to inhibit the aggregation of amyloid-beta and tau proteins in Escherichia coli. Additionally, this compound exhibits free radical scavenging capacity and antioxidant activity, making it a promising candidate for research in Alzheimer’s disease .
Preparation Methods
The synthesis of BuChE-IN-5 involves a multi-step process. The initial step typically includes the combination of flurbiprofen and isoniazide. This combination enhances the acetylcholinesterase inhibition activity by approximately 2.5 times and the butyrylcholinesterase inhibition activity by about 1.7 times compared to flurbiprofen alone . The reaction conditions often involve the use of polar aprotic solvents such as acetone or acetonitrile under reflux temperature .
Chemical Reactions Analysis
BuChE-IN-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as alkyl halides.
Common reagents and conditions used in these reactions include polar aprotic solvents, reflux temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BuChE-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of butyrylcholinesterase and acetylcholinesterase.
Biology: It is used to study the aggregation of amyloid-beta and tau proteins in Escherichia coli.
Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit butyrylcholinesterase and acetylcholinesterase.
Industry: It is used in the development of new drugs and therapeutic agents for neurodegenerative diseases .
Mechanism of Action
BuChE-IN-5 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic neurotransmission pathway and the amyloid-beta aggregation pathway .
Comparison with Similar Compounds
BuChE-IN-5 is unique in its ability to inhibit both butyrylcholinesterase and acetylcholinesterase with high potency. Similar compounds include:
Flurbiprofen: A non-steroidal anti-inflammatory drug that also inhibits butyrylcholinesterase but with lower potency.
Physostigmine: A standard drug used for comparison in butyrylcholinesterase inhibition studies.
Donepezil: A drug used for the treatment of Alzheimer’s disease that inhibits acetylcholinesterase but not butyrylcholinesterase .
This compound stands out due to its multifunctional properties, including anti-aggregating, antioxidant, and metal-chelating activities, making it a promising candidate for further research and development in the treatment of Alzheimer’s disease .
Properties
Molecular Formula |
C25H35N3 |
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Molecular Weight |
377.6 g/mol |
IUPAC Name |
1-benzyl-N-[2-(3-benzylpiperidin-1-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C25H35N3/c1-3-8-22(9-4-1)18-24-12-7-15-27(20-24)17-14-26-25-13-16-28(21-25)19-23-10-5-2-6-11-23/h1-6,8-11,24-26H,7,12-21H2 |
InChI Key |
ZCGPBRTYKAWBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCNC2CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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